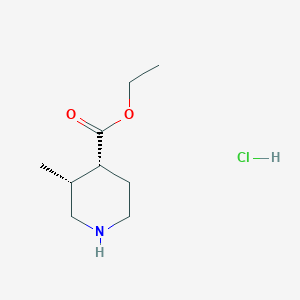![molecular formula C18H18F3N3O3 B2358118 N-(4-{[2-oxo-5-(trifluorométhyl)-1(2H)-pyridinyl]méthyl}phényl)-4-morpholinecarboxamide CAS No. 339025-53-5](/img/structure/B2358118.png)
N-(4-{[2-oxo-5-(trifluorométhyl)-1(2H)-pyridinyl]méthyl}phényl)-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide is a notable compound in the chemical realm, recognized for its unique structure and potential applications. It features a combination of a pyridine ring with a trifluoromethyl group and a morpholinecarboxamide moiety, making it a subject of interest in medicinal chemistry and other scientific fields.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules, providing a scaffold that can be modified for specific needs.
Biology and Medicine: In the realm of biology and medicine, the compound exhibits potential as a pharmacophore in drug design. Its unique structure makes it suitable for interacting with various biological targets, including enzymes and receptors, offering possibilities for developing new therapeutic agents.
Industry: From an industrial perspective, N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide is used in the formulation of specialty chemicals, contributing to innovations in materials science and chemical engineering.
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound is a type of Trifluoromethyl ketones (TFMKs) , which are valuable synthetic targets and synthons in the construction of fluorinated pharmacons . .
Mode of Action
As a TFMK, it may interact with its targets to induce changes that contribute to its overall effect
Biochemical Pathways
TFMKs are known to be used in the synthesis of fluorinated pharmacons , suggesting that they may play a role in various biochemical pathways.
Result of Action
As a TFMK, it may have various effects at the molecular and cellular level . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide typically involves multi-step procedures. One common route starts with the preparation of the 2-oxo-5-(trifluoromethyl)-1(2H)-pyridine precursor. This precursor undergoes a nucleophilic substitution with 4-(bromomethyl)phenylboronic acid, followed by coupling with 4-morpholinecarboxamide using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods: For large-scale production, the synthesis steps are optimized to enhance yield and purity. Using robust solvents and catalysts, such as DMF (Dimethylformamide) and palladium-based catalysts, are common to streamline the process and ensure consistency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, typically modifying the pyridine ring or the morpholine moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the compound is less common but can be achieved using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions primarily affect the trifluoromethyl-pyridine part of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles, with reactions often performed in polar aprotic solvents.
Major Products Formed: Depending on the reaction type, major products include oxidized derivatives, reduced versions of the compound, and substitution products where the trifluoromethyl group has been replaced with other functional groups.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide stands out due to its trifluoromethyl-pyridine core, which is less common in standard pharmaceutical compounds.
Similar Compounds
N-(4-methylphenyl)-4-morpholinecarboxamide: Lacks the trifluoromethyl group, making it less lipophilic.
N-(4-{[2-oxo-5-chloromethyl-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide: Substitutes chlorine for trifluoromethyl, which affects its reactivity and interaction profile.
Propriétés
IUPAC Name |
N-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c19-18(20,21)14-3-6-16(25)24(12-14)11-13-1-4-15(5-2-13)22-17(26)23-7-9-27-10-8-23/h1-6,12H,7-11H2,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYHCOIKQROWCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2358043.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)



![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2358050.png)
![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)
![2-(2-chloro-6-fluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2358052.png)
![5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2358053.png)

![Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate](/img/structure/B2358058.png)
